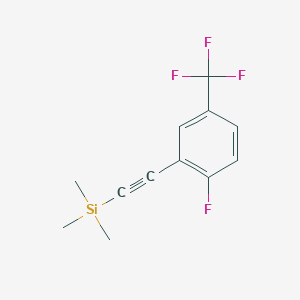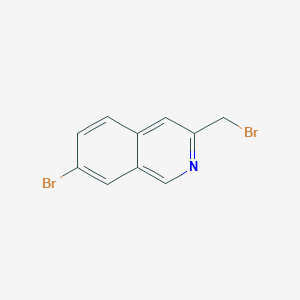
2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronicacid,pinacolester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester is a chemical compound with a complex structure that includes a boronic acid ester, a bromomethyl group, and a dimethylsulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester typically involves multiple steps One common method starts with the bromination of a suitable precursor compound to introduce the bromomethyl groupFinally, the boronic acid ester is formed by reacting the intermediate with pinacol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The boronic acid ester can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The boronic acid ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylboronic esters, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester involves its ability to participate in various chemical reactions. The bromomethyl group can act as a reactive site for nucleophilic substitution, while the boronic acid ester can engage in coupling reactions. These properties make it a versatile compound for modifying and synthesizing complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(N,N-Dimethylsulfamoyl)phenylboronic acid, pinacol ester
- 1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester
Uniqueness
Compared to similar compounds, 2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester is unique due to the presence of the bromomethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable for applications requiring specific functionalization and modification of molecules .
Propriétés
Numéro CAS |
1030832-49-5 |
|---|---|
Formule moléculaire |
C15H23BBrNO4S |
Poids moléculaire |
404.1 g/mol |
Nom IUPAC |
3-(bromomethyl)-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H23BBrNO4S/c1-14(2)15(3,4)22-16(21-14)13-8-7-12(9-11(13)10-17)23(19,20)18(5)6/h7-9H,10H2,1-6H3 |
Clé InChI |
HDVJMQPNMPPUEV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)
![Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-](/img/structure/B15232421.png)




![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)


![3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)


![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)

